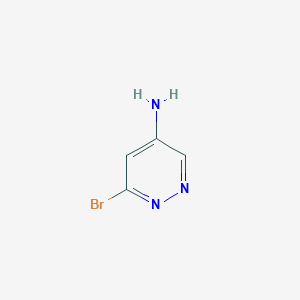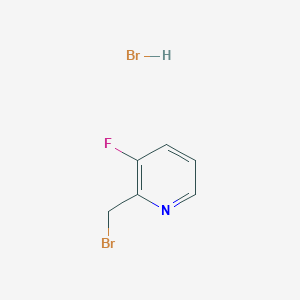![molecular formula C8H16Cl2N2O B1379462 {5-[(Dimethylamino)methyl]furan-2-yl}methanamine dihydrochloride CAS No. 1803592-89-3](/img/structure/B1379462.png)
{5-[(Dimethylamino)methyl]furan-2-yl}methanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“{5-[(Dimethylamino)methyl]furan-2-yl}methanamine dihydrochloride” is a chemical compound with the CAS Number: 1803592-89-3. It has a molecular weight of 227.13 . The IUPAC name for this compound is 1-(5-(aminomethyl)furan-2-yl)-N,N-dimethylmethanamine dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H14N2O.2ClH/c1-10(2)6-8-4-3-7(5-9)11-8;;/h3-4H,5-6,9H2,1-2H3;2*1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Furan derivatives, including {5-[(Dimethylamino)methyl]furan-2-yl}methanamine dihydrochloride, have been recognized for their antibacterial properties. They are particularly effective against both gram-positive and gram-negative bacteria. The compound’s mechanism involves disrupting bacterial cell wall synthesis or interfering with protein synthesis, which is crucial for bacterial growth .
Antifungal and Antiviral Properties
Similar to their antibacterial capabilities, furan derivatives also exhibit antifungal and antiviral activities. These compounds can inhibit the replication of various fungi and viruses, making them potential candidates for treating infectious diseases caused by these pathogens .
Anti-inflammatory and Analgesic Effects
The anti-inflammatory and analgesic effects of furan derivatives make them suitable for the development of new medications to treat pain and inflammation. Their ability to modulate inflammatory pathways can be harnessed to alleviate symptoms in conditions such as arthritis and other inflammatory disorders .
Anticancer Potential
Research has indicated that furan derivatives can play a role in cancer treatment. They may possess cytotoxic effects against certain cancer cell lines, suggesting their potential use as chemotherapeutic agents. The exact mechanisms are still under investigation, but they may involve inducing apoptosis or inhibiting cell proliferation .
Neuroprotective Effects
Neurodegenerative diseases like Parkinson’s and Alzheimer’s might benefit from the neuroprotective properties of furan derivatives. These compounds can protect neuronal cells from damage and have been studied for their potential to improve cognitive functions and slow down the progression of neurodegenerative diseases .
Antidiabetic Activity
Furan derivatives have shown promise in the treatment of diabetes. They may enhance insulin sensitivity or stimulate insulin secretion, which can help in regulating blood glucose levels. This application is particularly significant given the rising prevalence of diabetes globally .
Safety and Hazards
The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H315, H319, and H335 . These statements indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements associated with it include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle and store the compound safely.
Wirkmechanismus
Target of Action
It is known to be a compound with biological activity , suggesting it interacts with specific biological targets
Mode of Action
It is known to be used as a reagent in organic synthesis , indicating it can interact with other compounds to facilitate chemical reactions. The specifics of these interactions and the resulting changes at the molecular level require further investigation.
Biochemical Pathways
As a biologically active compound used in organic synthesis , it is likely to influence certain biochemical pathways
Result of Action
As a biologically active compound , it is expected to induce certain effects at the molecular and cellular levels. Detailed studies are required to describe these effects.
Eigenschaften
IUPAC Name |
[5-[(dimethylamino)methyl]furan-2-yl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.2ClH/c1-10(2)6-8-4-3-7(5-9)11-8;;/h3-4H,5-6,9H2,1-2H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFZVMUASEUYUCJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=C(O1)CN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

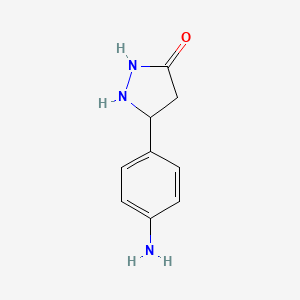

![1-methyl-octahydro-1H-cyclopenta[b]pyridin-4-one](/img/structure/B1379383.png)
![1-[4-(Aminomethyl)phenyl]imidazolidin-2-one hydrochloride](/img/structure/B1379385.png)
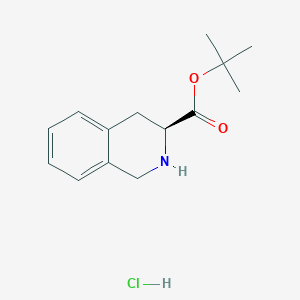
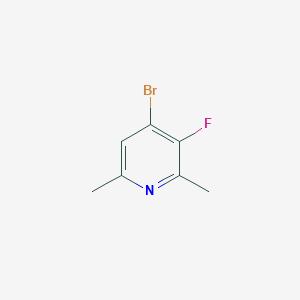


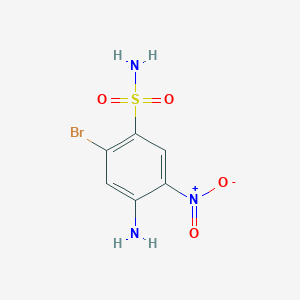
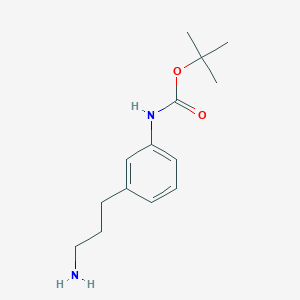
![Tert-butyl ((3-([1,1'-biphenyl]-4-YL)-4,5-dihydroisoxazol-5-YL)methyl)carbamate](/img/structure/B1379397.png)

